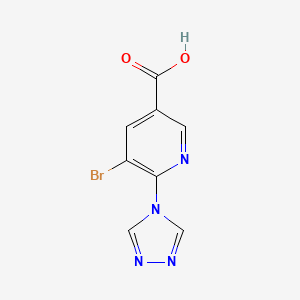
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a triazole ring, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid typically involves the following steps:
Bromination: The starting material, pyridine-3-carboxylic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.
Triazole Formation: The brominated intermediate is then subjected to a cyclization reaction with a suitable azide source, such as sodium azide, to form the triazole ring at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.
化学反应分析
Types of Reactions
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the triazole ring or the carboxylic acid group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学研究应用
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The compound can be used in the synthesis of coordination polymers, metal-organic frameworks, and other materials with interesting electronic, optical, or catalytic properties.
Biological Research: The compound can be used as a probe or ligand in studies of biological systems, such as enzyme inhibition or receptor binding assays.
Industrial Applications: The compound can be used in the development of new catalysts, sensors, or other industrially relevant materials.
作用机制
The mechanism of action of 5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring and the carboxylic acid group are key functional groups that can interact with biological targets through hydrogen bonding, coordination, or other interactions.
相似化合物的比较
5-Bromo-6-(4H-1,2,4-triazol-4-yl)nicotinic acid can be compared with other similar compounds, such as:
5-bromo-2-(4H-1,2,4-triazol-4-yl)pyridine: This compound lacks the carboxylic acid group, which may affect its reactivity and biological activity.
6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxylic acid: This compound lacks the bromine atom, which may influence its ability to undergo substitution reactions.
5-bromo-6-(1H-1,2,3-triazol-1-yl)pyridine-3-carboxylic acid: This compound contains a different triazole isomer, which may affect its chemical and biological properties.
属性
IUPAC Name |
5-bromo-6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4O2/c9-6-1-5(8(14)15)2-10-7(6)13-3-11-12-4-13/h1-4H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWAGXQSRSZUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)N2C=NN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














